molecular formula C14H22ClFN2O3 B13025522 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride

2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride

Cat. No.: B13025522
M. Wt: 320.79 g/mol
InChI Key: GVXGJVLSSQOLTQ-UHFFFAOYSA-N
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Description

2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyethyl group, a fluorophenethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethoxyethanol with an appropriate amine to form the intermediate 2,2-dimethoxyethylamine.

    Acylation Reaction: The intermediate is then reacted with 4-fluorophenethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the desired acetamide compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenethyl)acetamide: Lacks the dimethoxyethyl group.

    2-((2,2-Dimethoxyethyl)amino)acetamide: Lacks the fluorophenethyl group.

    N-(4-Fluorophenethyl)-2-(methylamino)acetamide: Contains a methylamino group instead of the dimethoxyethyl group.

Uniqueness

2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is unique due to the presence of both the dimethoxyethyl and fluorophenethyl groups, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C14H22ClFN2O3

Molecular Weight

320.79 g/mol

IUPAC Name

2-(2,2-dimethoxyethylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C14H21FN2O3.ClH/c1-19-14(20-2)10-16-9-13(18)17-8-7-11-3-5-12(15)6-4-11;/h3-6,14,16H,7-10H2,1-2H3,(H,17,18);1H

InChI Key

GVXGJVLSSQOLTQ-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC(=O)NCCC1=CC=C(C=C1)F)OC.Cl

Origin of Product

United States

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